molecular formula C12H12Cl2N2O2 B1407108 Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate CAS No. 1440535-71-6

Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate

Cat. No. B1407108
M. Wt: 287.14 g/mol
InChI Key: UXJHSXANLGPYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate is a chemical compound with the molecular formula C12H12Cl2N2O2 and a molecular weight of 287.14 g/mol12. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as ethyl cyanoacetate can be prepared in various ways, including Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids, and reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst3.



Molecular Structure Analysis

The molecular structure of Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate is not explicitly provided in the search results. However, the molecular formula is C12H12Cl2N2O212.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate are not detailed in the search results. However, related compounds like ethyl cyanoacetate are known to participate in reactions such as the Knoevenagel condensation or the Michael addition3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate are not explicitly mentioned in the search results.


Safety And Hazards

The safety and hazards associated with Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate are not provided in the search results.


Future Directions

The future directions for the use or study of Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate are not explicitly mentioned in the search results. However, biocatalysis is becoming increasingly important in the development and use of pharmaceuticals and agrochemicals4. This could suggest potential future directions for the study of Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate and similar compounds.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-2-18-12(17)7-16-11(6-15)8-3-4-9(13)10(14)5-8/h3-5,11,16H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJHSXANLGPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191049
Record name Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate

CAS RN

1440535-71-6
Record name Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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